molecular formula C22H20N2OS3 B2840902 (Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1164483-99-1

(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2840902
CAS RN: 1164483-99-1
M. Wt: 424.6
InChI Key: OTLQDNRRFUIIGY-SQFISAMPSA-N
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Description

(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H20N2OS3 and its molecular weight is 424.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex pyridine derivatives, including compounds similar to the one , involves multi-step reactions that yield various heterocyclic structures. For example, the synthesis of dihydrocycloocta[b]pyridine-3-carbonitriles demonstrates the complexity and versatility of reactions involving pyridine and thiophene moieties. These compounds are characterized using techniques such as X-ray crystallography, which provides detailed information about their molecular structure and conformation (Moustafa & Girgis, 2007).

Potential Biological Activities

Research on pyridine derivatives extends into their biological applications, particularly their antimicrobial and antifungal properties. For instance, certain pyridine compounds have been evaluated for their antibacterial and antitumor activities, showcasing the potential therapeutic applications of these molecules. The synthesis of specific pyridine derivatives has led to the discovery of compounds with significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Elewa et al., 2021).

Conducting Polymers

Pyridine derivatives also find applications in the field of conducting polymers. For example, the synthesis and characterization of bis(pyrrol-2-yl) arylenes derivatives demonstrate their potential use in creating conductive materials. These compounds exhibit low oxidation potentials and high stability in their conducting form, making them suitable for various electronic applications (Sotzing et al., 1996).

Antifibrotic Agents

Pyridine and pyridone derivatives have been synthesized and evaluated for their antifibrotic activity, with some compounds showing promising results without harmful side effects on liver and kidney functions. This research highlights the therapeutic potential of pyridine derivatives in treating fibrotic diseases (Ismail & Noaman, 2005).

Photovoltaic Applications

The design and synthesis of small molecules containing pyridine and thiophene units for use in bulk-heterojunction solar cells demonstrate the application of pyridine derivatives in renewable energy. These molecules have been engineered to enhance intramolecular charge transfer and reduce band gaps, improving the efficiency of solar cells (Gupta et al., 2015).

properties

IUPAC Name

(7Z)-2-(2-ethoxyethylsulfanyl)-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS3/c1-2-25-9-12-28-22-18(14-23)20(19-6-4-11-27-19)17-8-7-15(21(17)24-22)13-16-5-3-10-26-16/h3-6,10-11,13H,2,7-9,12H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLQDNRRFUIIGY-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCSC1=C(C(=C2CC/C(=C/C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

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